molecular formula C15H28N2O4 B11830592 methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B11830592
M. Wt: 300.39 g/mol
InChI Key: BITAQLVHEHUINR-RYMFRWLXSA-N
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Description

Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate is a complex organic compound with a unique stereochemistry. This compound is characterized by its multiple chiral centers, which contribute to its specific three-dimensional structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino and hydroxy groups, and the attachment of the acetamido and ethylbutyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems to monitor and control reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamido group may produce an amine.

Scientific Research Applications

Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-methylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate
  • Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylhexyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

Uniqueness

Compared to similar compounds, methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate exhibits unique properties due to its specific stereochemistry and functional groups. These features contribute to its distinct reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18)/t10-,11+,12+,13+,14+/m0/s1

InChI Key

BITAQLVHEHUINR-RYMFRWLXSA-N

Isomeric SMILES

CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)N)NC(=O)C

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C

Origin of Product

United States

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